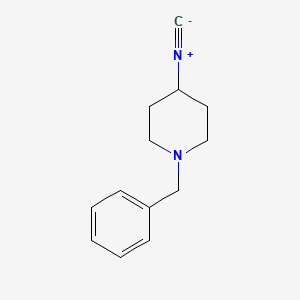

1-Benzyl-4-isocyanopiperidine

- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.

- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.

Descripción general

Descripción

1-Benzyl-4-isocyanopiperidine is a biochemical compound with the molecular formula C13H16N2 and a molecular weight of 200.28 . It is used in proteomics research .

Molecular Structure Analysis

The molecular structure of this compound is represented by the formula C13H16N2 . The InChI code for this compound is 1S/C13H16N2/c1-14-13-7-9-15(10-8-13)11-12-5-3-2-4-6-12/h2-6,13H,7-11H2 .Chemical Reactions Analysis

While specific chemical reactions involving this compound are not available, it’s important to note that similar compounds like 1-benzyl-4-piperidone are used as building blocks in the synthesis of various pharmaceutical compounds .Physical and Chemical Properties Analysis

This compound is a sticky oil to solid substance . It has a molecular weight of 200.28 and a molecular formula of C13H16N2 . The storage temperature is 2-8°C .Aplicaciones Científicas De Investigación

Electrophilic Species Trapping in Metabolic Studies

1-Benzyl-4-isocyanopiperidine and related compounds have been studied for their role in trapping metabolically generated electrophilic species. For instance, 1-benzylpyrrolidine derivatives were observed to react with cyanide ion during metabolic processes in liver microsomal preparations, leading to the formation of various cyano adducts and suggesting their role in alkylating microsomal macromolecules (Ho & Castagnoli, 1980).

Synthesis of Heterocyclic Compounds

This compound is instrumental in synthesizing heterocyclic compounds. An example is the synthesis of 1,4-diaryl-1H-imidazoles, where it's used to create N-arylformimidate intermediates in a tandem insertion-cyclization reaction. This methodology offers an innovative approach to accessing such compounds under ambient conditions (Pooi et al., 2014).

Antibacterial Compound Synthesis

Compounds derived from this compound have shown potential in antibacterial applications. For instance, derivatives synthesized from this compound were structurally analyzed and exhibited valuable antibacterial properties (Aziz‐ur‐Rehman et al., 2017).

Synthesis of Polycyclic Indole Derivatives

The compound has been used in the synthesis of polycyclic indole derivatives. One study explored the acid-catalyzed reaction of 2-vinylaniline derivatives with 1-benzylpiperidin-4-one, which resulted in a new class of polycyclic indole derivatives (Walter et al., 1993).

Application in Battery Technology

In the realm of lithium-ion battery technology, benzyl isocyanate compounds, closely related to this compound, have been studied as polymerizable electrolyte additives for overcharge protection. These compounds polymerize electrochemically to form overcharge-inhibiting films on the cathode surface, enhancing battery performance and safety (Korepp et al., 2007).

Electrocatalytic Oxidation in Organic Synthesis

This compound derivatives have been used in the electrocatalytic oxidation of alcohols and aldehydes to carboxylic acids, demonstrating effectiveness in converting a wide range of substrates under mild conditions. This method facilitates the synthesis of complex organic compounds (Rafiee et al., 2018).

Safety and Hazards

Propiedades

IUPAC Name |

1-benzyl-4-isocyanopiperidine |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C13H16N2/c1-14-13-7-9-15(10-8-13)11-12-5-3-2-4-6-12/h2-6,13H,7-11H2 |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

MSPAZUBEMCLWCB-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

[C-]#[N+]C1CCN(CC1)CC2=CC=CC=C2 |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C13H16N2 |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

200.28 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

![8-[4-(tetrahydro-2H-pyran-4-ylamino)piperidin-1-yl][1,2,4]triazolo[4,3-a]pyrazin-3(2H)-one](/img/structure/B2753486.png)

![(4E)-5-methyl-2-phenyl-4-[(2,4,6-trimethoxyphenyl)methylidene]pyrazol-3-one](/img/structure/B2753491.png)

![N6-butyl-N4-(3-fluorophenyl)-1-phenyl-1H-pyrazolo[3,4-d]pyrimidine-4,6-diamine](/img/structure/B2753495.png)

![3-fluoro-N-{2-[2-(4-fluorophenyl)-1,3-thiazol-4-yl]ethyl}benzene-1-sulfonamide](/img/structure/B2753498.png)

![2-[(Chloromethyl)sulfanyl]-4,6-dimethylpyrimidine](/img/structure/B2753499.png)